molecular formula C21H15ClF3N5O6S B11448957 N-(4-{[1-(3-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(3-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11448957
M. Wt: 557.9 g/mol
InChI Key: WFUJFHKKXZPNIP-UHFFFAOYSA-N
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Description

N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a pyrrolopyrimidine core with a chlorophenyl group and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.

    Acetylation: The final step involves the acetylation of the phenyl ring to form the desired compound.

Industrial Production Methods

Industrial production of N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: can be compared with similar compounds, such as:

  • N-(4-{[1-(3-BROMOPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE
  • N-(4-{[1-(3-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of substituents in N-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15ClF3N5O6S

Molecular Weight

557.9 g/mol

IUPAC Name

N-[4-[[1-(3-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H15ClF3N5O6S/c1-10(31)26-12-5-7-14(8-6-12)37(35,36)29-20(21(23,24)25)15-16(27-18(20)33)30(19(34)28-17(15)32)13-4-2-3-11(22)9-13/h2-9,29H,1H3,(H,26,31)(H,27,33)(H,28,32,34)

InChI Key

WFUJFHKKXZPNIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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